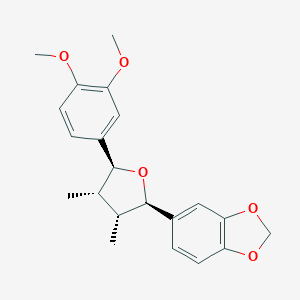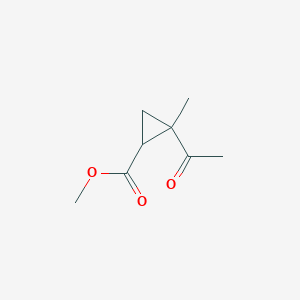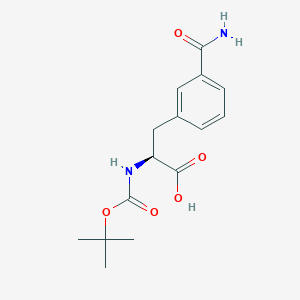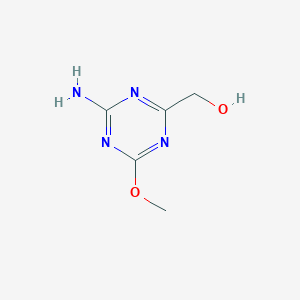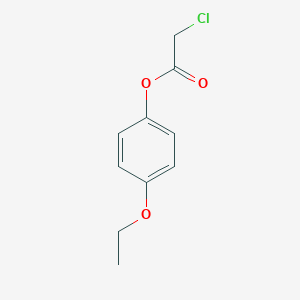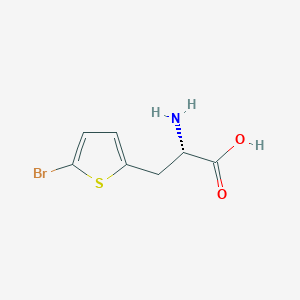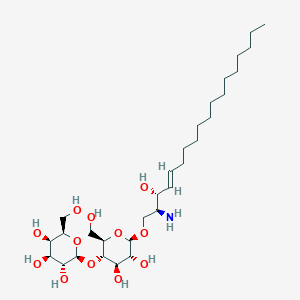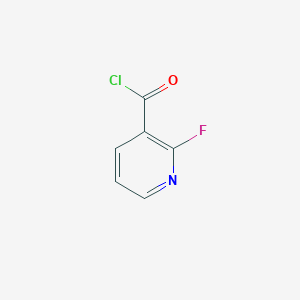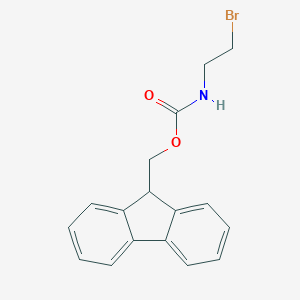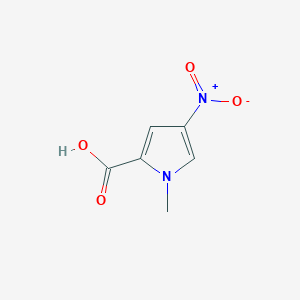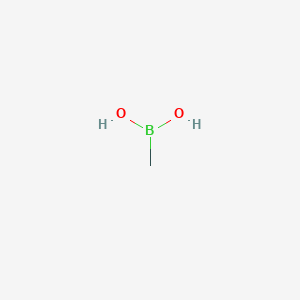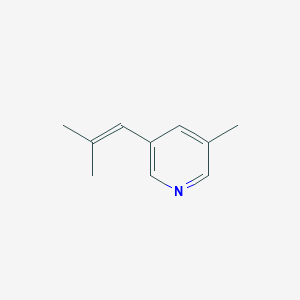
Pyridine, 3-methyl-5-(2-methyl-1-propenyl)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-5-(2-methyl-1-propen-1-yl)pyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. This specific compound is notable for its unique structure, which includes a methyl group and a propenyl group attached to the pyridine ring. It is used in various chemical reactions and has applications in multiple scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(2-methyl-1-propen-1-yl)pyridine typically involves the alkylation of pyridine derivatives. One common method is the reaction of 3-methylpyridine with 2-methyl-1-propenyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of 3-Methyl-5-(2-methyl-1-propen-1-yl)pyridine may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or nickel may be used to enhance the reaction rate and yield. The reaction conditions are optimized to achieve high purity and yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-5-(2-methyl-1-propen-1-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Pyridine N-oxides
Reduction: Pyridine amines
Substitution: Various substituted pyridine derivatives
Wissenschaftliche Forschungsanwendungen
3-Methyl-5-(2-methyl-1-propen-1-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Methyl-5-(2-methyl-1-propen-1-yl)pyridine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methylpyridine: Lacks the propenyl group, making it less reactive in certain chemical reactions.
5-Methyl-2-propenylpyridine: Similar structure but different positioning of the methyl and propenyl groups.
Uniqueness
3-Methyl-5-(2-methyl-1-propen-1-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable in various synthetic and research applications, where its reactivity and binding properties can be exploited.
Eigenschaften
CAS-Nummer |
111422-57-2 |
|---|---|
Molekularformel |
C10H13N |
Molekulargewicht |
147.22 g/mol |
IUPAC-Name |
3-methyl-5-(2-methylprop-1-enyl)pyridine |
InChI |
InChI=1S/C10H13N/c1-8(2)4-10-5-9(3)6-11-7-10/h4-7H,1-3H3 |
InChI-Schlüssel |
ORWYDLYKSUAGFV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CN=C1)C=C(C)C |
Kanonische SMILES |
CC1=CC(=CN=C1)C=C(C)C |
Synonyme |
Pyridine, 3-methyl-5-(2-methyl-1-propenyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


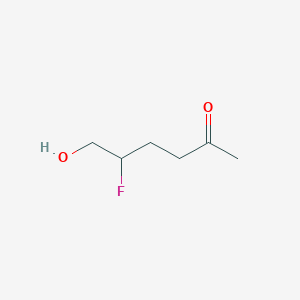
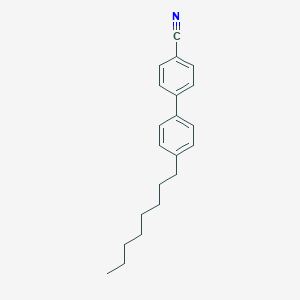
![(1R,2S,11S,14R,15R,19S,20R)-19-(hydroxymethyl)-1,11,15,19-tetramethyl-10-oxapentacyclo[12.8.0.02,11.04,9.015,20]docosa-4(9),5,7-trien-6-ol](/img/structure/B51353.png)
